molecular formula C17H22N2O3 B14806451 tert-butyl N-(1-methyl-5-methylidene-2-oxo-3,4-dihydro-1-benzazepin-3-yl)carbamate

tert-butyl N-(1-methyl-5-methylidene-2-oxo-3,4-dihydro-1-benzazepin-3-yl)carbamate

Cat. No.: B14806451
M. Wt: 302.37 g/mol
InChI Key: PYHVLBWYKGLBRW-UHFFFAOYSA-N
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Description

tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a benzoazepine core, a methylene group, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Methylene Group: This step often involves a methylenation reaction using reagents like methylene iodide or diazomethane.

    Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This can be done using tert-butyl chloroformate and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methylene group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoazepine derivatives.

Scientific Research Applications

tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The benzoazepine core may interact with receptor sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-(1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate
  • tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-1,2,3,4-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate

Uniqueness

The presence of the methylene group in tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate distinguishes it from other similar compounds. This structural feature can influence its reactivity and interaction with biological targets, making it a unique compound for specific applications.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl N-(1-methyl-5-methylidene-2-oxo-3,4-dihydro-1-benzazepin-3-yl)carbamate

InChI

InChI=1S/C17H22N2O3/c1-11-10-13(18-16(21)22-17(2,3)4)15(20)19(5)14-9-7-6-8-12(11)14/h6-9,13H,1,10H2,2-5H3,(H,18,21)

InChI Key

PYHVLBWYKGLBRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=C)C2=CC=CC=C2N(C1=O)C

Origin of Product

United States

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